N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide can be achieved through various synthetic routes. One common method involves the coupling of 2-aminobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding aniline derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the progression of neurodegenerative diseases . Additionally, the compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane of bacteria and fungi .
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
6-Nitrobenzothiazole: Studied for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H15N3O4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4S/c1-28-18-11-8-14(21-23-16-4-2-3-5-19(16)29-21)12-17(18)22-20(25)13-6-9-15(10-7-13)24(26)27/h2-12H,1H3,(H,22,25) |
InChI Key |
ZRRFMTPCADNIEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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